molecular formula C18H24N2O5S B11083449 N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B11083449
M. Wt: 380.5 g/mol
InChI Key: ZCCGALGFSVAKGD-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes an adamantane moiety, an ethyl linker, and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1-adamantanol with 2-bromoethylamine to form the intermediate N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzenesulfonic acid derivatives.

    Reduction: Formation of 4-aminobenzenesulfonamide derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to interact with hydrophobic regions of proteins. The nitrobenzenesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide is unique due to the presence of both the adamantane and nitrobenzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H24N2O5S/c21-20(22)16-1-3-17(4-2-16)26(23,24)19-5-6-25-18-10-13-7-14(11-18)9-15(8-13)12-18/h1-4,13-15,19H,5-12H2

InChI Key

ZCCGALGFSVAKGD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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